CAY10701

Beschreibung

Eigenschaften

IUPAC Name |

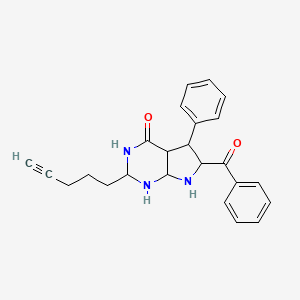

6-benzoyl-2-pent-4-ynyl-5-phenyl-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXFQONOOVSKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of CAY10701

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a potent 7-deazahypoxanthine analog that has demonstrated significant anti-proliferative activity in various cancer cell lines. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, from its molecular target engagement to the downstream cellular consequences. Through a synthesis of available data, this document details the signaling pathways affected, presents quantitative data in a structured format, outlines key experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its anti-cancer effects by targeting the fundamental cellular process of microtubule dynamics. As a 7-deazahypoxanthine analog, it functions as a microtubule-destabilizing agent, effectively preventing the formation of microtubules.[1] This inhibitory action is the primary mechanism driving its potent cytotoxicity against cancer cells.

Molecular Target: Tubulin and the Colchicine Binding Site

The direct molecular target of this compound and its class of compounds is tubulin, the protein subunit that polymerizes to form microtubules. Research on related 7-deazahypoxanthine analogs has elucidated that these compounds bind to the colchicine site on β-tubulin.[2][3] This binding event physically obstructs the polymerization of tubulin dimers into protofilaments, the building blocks of microtubules. The disruption of this dynamic process is the initial and critical step in the mechanism of action of this compound.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule formation by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and programmed cell death.

Disruption of the Mitotic Spindle and Prometaphase Arrest

Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for the accurate segregation of chromosomes during cell division. By preventing microtubule polymerization, this compound treatment leads to the disorganization of the mitotic spindle.[1] This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. Consequently, treated cells are unable to progress through mitosis and arrest in prometaphase, a stage characterized by chromosomes attached to a dysfunctional spindle.[1]

Induction of Apoptosis

Prolonged arrest in mitosis due to a defective spindle assembly ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. While the precise signaling cascade downstream of mitotic arrest for this specific compound is not fully detailed in the provided search results, it is a well-established consequence of treatment with microtubule-targeting agents. This apoptotic induction is the ultimate cause of the cytotoxic effects observed in cancer cells treated with this compound.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The GI50 (50% growth inhibition) values highlight its potent and selective activity against cancer cells compared to normal cells.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| HeLa | Cervical Cancer | 22 | [1] |

| MCF-7 | Breast Cancer | 38 | [1] |

| Colorectal Cancer Cell Lines | Colorectal Cancer | 9 - 17 | [1] |

| WI38 (Normal Fibroblasts) | Normal Lung Fibroblast | >15,000 | [1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approaches to study it, the following diagrams are provided.

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO)

-

Microplate fluorometer

Protocol:

-

Prepare a reaction mixture containing tubulin in general tubulin buffer.

-

Add this compound at various concentrations to the reaction mixture. Include positive and negative controls in separate wells.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader. The increase in signal corresponds to tubulin polymerization.

-

Plot the rate of polymerization against the concentration of this compound to determine its inhibitory activity.

Cell Viability/Proliferation Assay (MTT or SRB Assay)

Objective: To determine the GI50 value of this compound in different cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

After the incubation period, perform either the MTT or SRB assay according to the manufacturer's instructions to quantify cell viability.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value by non-linear regression analysis.

Immunofluorescence Microscopy for Microtubule Visualization

Objective: To visualize the effect of this compound on the microtubule network in intact cells.

Materials:

-

Cancer cell lines

-

Coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Protocol:

-

Grow cells on coverslips to sub-confluency.

-

Treat the cells with this compound at a concentration known to cause cell cycle arrest for a suitable duration.

-

Fix, permeabilize, and block the cells.

-

Incubate the cells with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule structure and cell morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Treat cells with this compound for a time course (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend them in PI staining solution.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Conclusion

This compound is a potent anti-proliferative agent that functions by inhibiting microtubule polymerization through binding to the colchicine site on tubulin. This primary mechanism of action leads to the disruption of the mitotic spindle, causing cell cycle arrest in prometaphase and subsequent induction of apoptosis. The quantitative data underscores its efficacy and selectivity for cancer cells. The experimental protocols outlined provide a framework for the further investigation and characterization of this compound and other microtubule-targeting agents. This comprehensive technical guide serves as a valuable resource for researchers and drug developers in the field of oncology.

References

- 1. Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins: Exploration of the N3 and N9 Positions and Interaction with Multi-Drug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

CAY10701: A Technical Guide to a Novel 7-Deazahypoxanthine Analog as a Potent Microtubule Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a synthetic small molecule and a potent 7-deazahypoxanthine analog that has demonstrated significant antiproliferative activity against a range of human cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a microtubule dynamics inhibitor, its effects on cellular signaling pathways leading to cell cycle arrest and apoptosis, and detailed protocols for its experimental evaluation. Quantitative data on its biological activity are presented in a structured format to facilitate comparison and aid in the design of future studies.

Introduction

The microtubule cytoskeleton is a highly dynamic and essential component of eukaryotic cells, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Its dynamic nature, characterized by the alternating phases of polymerization and depolymerization of α- and β-tubulin heterodimers, makes it an attractive target for the development of anticancer therapeutics. This compound has emerged as a promising agent in this class, exhibiting potent cytotoxic effects at nanomolar concentrations. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Inhibition of Microtubule Formation

This compound exerts its antiproliferative effects by directly interfering with microtubule dynamics. Mechanistic studies have revealed that this compound functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis

The binding of this compound to β-tubulin and the subsequent disruption of microtubule dynamics trigger a series of signaling events that arrest the cell cycle at the G2/M phase and initiate programmed cell death.

Quantitative Data

The antiproliferative activity of this compound has been quantified using the GI50 (Growth Inhibition 50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| HeLa | Cervical Cancer | 22 | [1] |

| MCF-7 | Breast Cancer | 38 | [1] |

| HCT-116 | Colorectal Cancer | 9 | [1] |

| HT-29 | Colorectal Cancer | 12 | [1] |

| SW480 | Colorectal Cancer | 17 | [1] |

Experimental Protocols

Determination of GI50 using MTT Assay

This protocol outlines the determination of the 50% growth inhibitory concentration (GI50) of this compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8 with 10% glycerol)

-

GTP (100 mM stock)

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

96-well half-area plates

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare a 2X tubulin solution in G-PEM buffer on ice. Prepare serial dilutions of this compound and control compounds in G-PEM buffer.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add 50 µL of the 2X tubulin solution to each well. Add 50 µL of the compound dilutions to the respective wells.

-

Initiation of Polymerization: Add GTP to a final concentration of 1 mM to initiate polymerization.

-

Turbidity Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the control samples to determine its inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

References

CAY10701: A Technical Guide to its Microtubule Destabilizing Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a potent, synthetic 7-deazahypoxanthine analog derived from the marine alkaloid rigidins. It functions as a microtubule destabilizing agent, exhibiting significant antiproliferative activity against a range of cancer cell lines and demonstrating in vivo efficacy in preclinical models. This technical guide provides a comprehensive overview of the core microtubule-destabilizing effects of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its characterization.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer drug development. Microtubule-targeting agents are broadly classified as stabilizers or destabilizers. This compound falls into the latter category, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. As a synthetic analog of the marine alkaloid rigidins, this compound represents a promising lead compound in the development of novel cancer therapeutics.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary effect by directly interfering with the polymerization of tubulin, the protein subunit of microtubules. By preventing the formation of microtubules, this compound disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Binding to the Colchicine Site

Molecular docking studies and competitive binding assays have identified the colchicine binding site on β-tubulin as the target for this compound.[1] Colchicine site inhibitors are known to prevent the curved-to-straight conformational change in tubulin that is necessary for its incorporation into the growing microtubule lattice. By binding to this site, this compound effectively inhibits the assembly of tubulin dimers into protofilaments, the building blocks of microtubules.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays.

| Assay | Cell Line/System | Endpoint | Result | Reference |

| Antiproliferative Activity | HeLa (Cervical Cancer) | GI50 | 22 nM | [3] |

| MCF-7 (Breast Cancer) | GI50 | 38 nM | [3] | |

| Colorectal Cancer Cell Lines | GI50 | 9 - 17 nM | [3] | |

| WI-38 (Normal Fibroblasts) | GI50 | >1500-fold less effective | [3] | |

| Tubulin Polymerization | Purified Tubulin | Inhibition | Complete suppression at 25 µM | [1] |

| Tubulin Binding | Competitive Binding Assay | Inhibition of [3H]colchicine binding | 76% inhibition at 5.0 µM | [1] |

| In Vivo Efficacy | Colorectal Cell Xenograft (Mouse) | Tumor Volume Reduction | Statistically significant | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the microtubule destabilizing effects of this compound.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

GTP (Guanosine-5'-triphosphate)

-

Fluorescent reporter dye for tubulin polymerization

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

DMSO (vehicle control)

-

384-well, black, clear-bottom microplate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

On ice, prepare a tubulin solution at a final concentration of 1.0 µM in G-PEM buffer.

-

Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

-

Add this compound to the desired final concentration (e.g., 25 µM). For controls, add an equivalent volume of DMSO, paclitaxel, or colchicine.

-

Incubate the plate on ice for 15 minutes to allow for compound binding.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. Inhibition of polymerization is observed as a lack of increase in fluorescence compared to the DMSO control.[1]

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Gate the cell populations to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO as described for the cell cycle analysis.

-

Harvest both the adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by this compound is expected to trigger a cascade of downstream signaling events, ultimately leading to apoptosis. While specific pathways activated by this compound have not been fully elucidated, microtubule destabilizers are known to influence several key signaling networks.

Caption: Proposed signaling cascade initiated by this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent microtubule destabilizing agent that inhibits tubulin polymerization by binding to the colchicine site. Its significant antiproliferative activity in various cancer cell lines and in vivo efficacy highlight its potential as a lead compound for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide provide a framework for the further investigation and characterization of this compound and related compounds. Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound and to explore its therapeutic potential in a broader range of cancer types.

References

- 1. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins: Exploration of the N3 and N9 Positions and Interaction with Multi-Drug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tebubio.com [tebubio.com]

The Impact of CAY10701 on HeLa Cell Proliferation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of CAY10701 on the proliferation of HeLa cells, a widely used cervical cancer cell line. The information is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Executive Summary

This compound, a 7-deazahypoxanthine analog, has been identified as a potent inhibitor of HeLa cell proliferation. This compound exerts its anti-proliferative effects by disrupting microtubule formation, a critical process for cell division. Quantitative analysis has demonstrated a significant growth inhibition in HeLa cells with a GI50 value of 22 nM. This document outlines the quantitative data, experimental protocols for assessing its activity, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data on Anti-Proliferative Activity

The efficacy of this compound in inhibiting the growth of various cancer cell lines has been evaluated, with notable activity against HeLa cells. The data is summarized in the table below.

| Cell Line | Compound | GI50 (nM) | Cell Type |

| HeLa | This compound | 22 | Cervical Cancer |

| MCF-7 | This compound | 38 | Breast Cancer |

| Colorectal Cancer Cell Lines | This compound | 9 - 17 | Colorectal Cancer |

| WI38 | This compound | >1500 | Normal Human Fibroblast |

Data sourced from supplier datasheet.

Mechanism of Action: Microtubule Disruption

This compound functions as a microtubule destabilizing agent. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By preventing the proper formation and function of microtubules, this compound effectively halts the cell cycle, leading to an inhibition of cell proliferation and ultimately cell death.

Experimental Protocols

The following is a generalized protocol for determining the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound on HeLa cells, based on standard cell viability assays.

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution of the compound is then prepared in the culture medium.

-

Treatment: The culture medium is replaced with the medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a blank (medium only) are included.

-

Incubation: The plates are incubated for a period of 48-72 hours.

-

Viability Assessment:

-

For MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

For SRB Assay: Cells are fixed with trichloroacetic acid, stained with Sulforhodamine B dye, and the bound dye is solubilized. The absorbance is then read at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent and selective anti-proliferative activity against HeLa cervical cancer cells by targeting microtubule formation. Its low nanomolar GI50 value highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its detailed molecular interactions and efficacy in more complex in vitro and in vivo models is warranted.

CAY10701: A Potent Microtubule Inhibitor for MCF-7 Breast Cancer Cell Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10701 is a novel 7-deazahypoxanthine analog that has demonstrated significant anti-proliferative activity against various cancer cell lines. This technical guide focuses on the activity of this compound in the context of MCF-7 breast cancer cells, a widely used model for estrogen receptor-positive (ER+) breast cancer. This compound functions as a potent microtubule inhibitor, disrupting microtubule dynamics, which are critical for cell division, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's activity in MCF-7 cells.

Quantitative Data Presentation

The anti-proliferative activity of this compound against MCF-7 cells has been quantified, providing a key metric for its potency.

| Compound | Cell Line | Parameter | Value | Reference |

| This compound | MCF-7 | GI50 | 38 nM | [1] |

Table 1: Anti-proliferative Activity of this compound in MCF-7 Cells. The GI50 value represents the concentration of the compound that causes 50% growth inhibition.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by interfering with the polymerization of tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound prevents the proper formation of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound in MCF-7 breast cancer cells.

Cell Culture and Maintenance

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they should be passaged using trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., in a serial dilution from 1 nM to 1 µM) and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and treat with this compound at its GI50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and treat with this compound at its GI50 concentration for a predetermined time (e.g., 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.

-

Procedure:

-

Treat MCF-7 cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, Cyclin B1, p-Histone H3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control such as β-actin or GAPDH.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound in MCF-7 cells and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound in MCF-7 cells.

Caption: Experimental workflow for evaluating this compound in MCF-7 cells.

Conclusion

This compound is a highly potent small molecule inhibitor that targets microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The provided data and protocols offer a robust framework for researchers to investigate the anti-cancer effects of this compound and to further elucidate its molecular mechanisms of action. The disruption of microtubule dynamics remains a clinically validated strategy in oncology, and compounds like this compound represent promising candidates for further preclinical and clinical development. This guide serves as a valuable resource for scientists and professionals in the field of cancer research and drug discovery.

References

Investigating CAY10701: A Novel Microtubule Inhibitor in Colorectal Cancer Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pre-clinical investigation of CAY10701, a potent 7-deazahypoxanthine analog, in various colorectal cancer (CRC) models. This compound has demonstrated significant anti-proliferative activity by inhibiting microtubule formation, a critical process for cell division, making it a promising candidate for further oncological research and development.

Core Concepts: Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the dynamics of microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By preventing the formation of these crucial structures, this compound effectively halts the cell cycle, leading to the inhibition of cancer cell proliferation.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across a panel of human colorectal cancer cell lines. The Growth Inhibition 50 (GI50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

| Cell Line | GI50 (nM) |

| Colorectal Cancer Cell Line Panel | 9 - 17 |

| HeLa (Cervical Cancer) | 22 |

| MCF-7 (Breast Cancer) | 38 |

| WI38 (Normal Human Fibroblasts) | >25,500 (>1,500-fold less effective) |

Data sourced from publicly available information.

Experimental Protocols

The following sections outline the detailed methodologies for key experiments used to characterize the efficacy of this compound in colorectal cancer models.

In Vitro Cell Proliferation Assay

Objective: To determine the GI50 values of this compound in various cancer and normal cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., HCT-116, HT-29, SW480)

-

HeLa and MCF-7 cell lines (for comparative analysis)

-

WI38 normal human fibroblast cell line (for selectivity analysis)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the plates and add the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 values by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a colorectal cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID mice)

-

Colorectal cancer cells (e.g., HCT-116)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Matrigel (optional, for enhancing tumor take rate)

-

Calipers for tumor measurement

-

Analytical balance for monitoring body weight

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of colorectal cancer cells (typically 1-5 x 10^6 cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral administration) at a predetermined dose and schedule. Administer the vehicle solution to the control group following the same schedule.

-

Efficacy and Toxicity Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated group and the vehicle control group to assess the anti-tumor efficacy. Analyze the body weight data to evaluate the tolerability of the treatment.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: this compound's mechanism of action.

Caption: Workflow for in vitro proliferation assay.

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound is a potent inhibitor of microtubule formation with significant anti-proliferative activity against colorectal cancer cell lines in the low nanomolar range. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic candidate for colorectal cancer. The high selectivity for cancer cells over normal fibroblasts suggests a favorable therapeutic window. Further investigation into its detailed molecular interactions, pharmacokinetic and pharmacodynamic properties, and efficacy in a broader range of colorectal cancer subtypes is warranted to advance its development as a novel anti-cancer agent.

CAY10701: A Potent and Selective Anti-Cancer Agent Targeting Microtubule Dynamics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a novel synthetic small molecule that has demonstrated significant potential as a selective anti-cancer agent. This technical guide provides a comprehensive overview of the selectivity of this compound for cancer cells over normal fibroblasts, detailing its mechanism of action, experimental validation, and the signaling pathways involved. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document serves as a critical resource for professionals in oncology research and drug development.

Introduction

The development of therapeutic agents that selectively target cancer cells while sparing normal, healthy cells is a paramount objective in oncology. This compound has emerged as a promising candidate in this arena. Identified as a potent inhibitor of microtubule formation, this compound exhibits remarkable cytotoxicity against a range of cancer cell lines at nanomolar concentrations. Crucially, it displays a significantly lower potency against normal human fibroblasts, suggesting a favorable therapeutic window. This guide delves into the specifics of this selectivity, providing the scientific community with the detailed information necessary to advance the study and potential clinical application of this compound.

Quantitative Data on Cellular Proliferation

The anti-proliferative activity of this compound has been evaluated against various human cancer cell lines and normal human fibroblasts. The following tables summarize the 50% growth inhibition (GI50) values, demonstrating the compound's potent and selective effects.

Table 1: Anti-proliferative Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| HeLa | Cervical Cancer | 22 |

| MCF-7 | Breast Cancer | 38 |

| Colorectal Cancer Lines | Colon Cancer | 9 - 17 |

Table 2: Comparative Anti-proliferative Activity of this compound against Normal Human Fibroblasts

| Cell Line | Cell Type | GI50 | Selectivity Index (Cancer/Normal) |

| WI-38 | Normal Human Lung Fibroblast | >13,500 nM (estimated) | >1,500-fold |

The GI50 for WI-38 cells is estimated based on the reported observation that this compound is at least 1,500-fold less effective against these cells compared to the most sensitive colorectal cancer cell lines (GI50 ≈ 9 nM).

Mechanism of Action: Inhibition of Microtubule Polymerization

This compound exerts its anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.

Impact on Tubulin Polymerization

This compound prevents the formation of microtubules by inhibiting the polymerization of tubulin dimers. This disruption leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Signaling Pathway

The inhibition of microtubule polymerization by this compound triggers a cellular stress response that activates the spindle assembly checkpoint. This checkpoint ensures the proper segregation of chromosomes during mitosis. By disrupting microtubule formation, this compound prevents the formation of a functional mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately induces apoptosis, or programmed cell death, in the cancer cells.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.

Cell Proliferation (Cytotoxicity) Assay using Sulforhodamine B (SRB)

This assay is used to determine the anti-proliferative effects of this compound.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, various colorectal lines)

-

Normal human fibroblast cell line (WI-38)

-

Appropriate cell culture medium and supplements

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of this compound that inhibits cell growth by 50% compared to untreated controls.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound

-

Microplate spectrophotometer with temperature control

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

-

Compound Addition: Add this compound or vehicle control to the reaction mixture.

-

Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.

-

Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes using a microplate spectrophotometer set to 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of this compound-treated samples to the vehicle control to determine the inhibitory effect on tubulin assembly.

Caption: Workflow for key experimental assays.

Conclusion

This compound demonstrates significant and selective anti-proliferative activity against a variety of cancer cell lines while exhibiting substantially lower toxicity towards normal human fibroblasts. Its mechanism of action, centered on the inhibition of microtubule polymerization, leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel, selective anti-cancer therapies. The pronounced selectivity of this compound underscores its promise as a candidate for further preclinical and clinical evaluation.

In Vivo Efficacy of p300 Histone Acetyltransferase Inhibitors in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to p300 Inhibition in Oncology

The E1A binding protein p300 (also known as KAT3B) is a crucial histone acetyltransferase that plays a pivotal role in regulating gene transcription by acetylating histones and other proteins.[1][2] Elevated expression and activity of p300 are associated with the progression of various cancers, including prostate and liver cancer, making it a compelling target for anticancer therapies.[2] p300 is a transcriptional coactivator for a multitude of transcription factors implicated in cancer, such as STAT3, NF-κB, and HIF-1α.[1][2] By inhibiting the acetyltransferase activity of p300, small molecule inhibitors can modulate the expression of key oncogenes, leading to cell growth inhibition, apoptosis, and suppression of tumor progression.[3][4]

Summarized Quantitative Data from Xenograft Studies

The following tables summarize representative quantitative data from published in vivo studies of p300 inhibitors in various cancer xenograft models. This data is intended to provide an expectation of the potential efficacy of a potent p300 inhibitor like CAY10701.

Table 1: Efficacy of p300 Inhibitor L002 in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| MDA-MB-468 | Nude Mice | L002 (50 mg/kg) | Intraperitoneal, daily | ~60% | [1][2] |

| MDA-MB-468 | Nude Mice | Vehicle Control | Intraperitoneal, daily | 0% | [1][2] |

Table 2: Efficacy of p300 Inhibitor A-485 in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| 22Rv1 | Nude Mice | A-485 (50 mg/kg) | Oral, daily | Significant | [4] |

| 22Rv1 | Nude Mice | Vehicle Control | Oral, daily | 0% | [4] |

Experimental Protocols

This section details the typical methodologies employed in xenograft studies to evaluate the in vivo efficacy of p300 inhibitors.

Cell Lines and Culture

Cancer cell lines, such as the triple-negative breast cancer line MDA-MB-468 or the castration-resistant prostate cancer line 22Rv1, are commonly used.[1][4] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Model Establishment

-

Animals: Immunocompromised mice, typically athymic nude mice or NOD-scid IL2Rgamma(null) (NSG) mice, are used to prevent rejection of the human tumor cells.

-

Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.

Drug Formulation and Administration

The p300 inhibitor is formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal or oral). A common vehicle might consist of DMSO, PEG300, and saline. The drug is administered to the treatment group at a predetermined dose and schedule, while the control group receives the vehicle only.

Efficacy Assessment

-

Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth in the treated group compared to the control group.

-

Secondary Endpoints: At the end of the study, tumors are often excised, weighed, and processed for further analysis. This can include:

-

Histone Acetylation Analysis: Western blotting or immunohistochemistry (IHC) to measure the levels of acetylated histones (e.g., H3ac, H4ac) and other p300 substrates in tumor tissues to confirm target engagement.[1][2]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measurement of drug concentration in plasma and tumor tissue over time.

-

Visualization of Signaling Pathways and Workflows

p300 Signaling Pathway in Cancer

The following diagram illustrates the central role of p300 in activating transcription factors that drive cancer cell proliferation and survival.

Caption: Simplified p300 signaling pathway in cancer.

Experimental Workflow for Xenograft Efficacy Study

The diagram below outlines the typical workflow for an in vivo efficacy study of a p300 inhibitor in a xenograft model.

Caption: General experimental workflow for a xenograft study.

References

- 1. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]

- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CAY10701: A Potent Microtubule-Targeting Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10701 is a novel, potent 7-deazahypoxanthine analog that has demonstrated significant anticancer activity in preclinical studies. Its discovery stems from a rational design approach inspired by the marine alkaloid rigidins. This compound exerts its cytotoxic effects by targeting the microtubule network, a critical component of the cellular cytoskeleton, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols for its synthesis and characterization.

Discovery and Rationale

The development of this compound was a result of structure-activity relationship (SAR) studies on synthetic analogs of the marine alkaloids, rigidins A, B, C, and D. These natural products, isolated from the tunicate Eudistoma cf. rigida, provided the initial chemical scaffold. Subsequent research revealed that replacing the 7-deazaxanthine core of rigidins with a 7-deazahypoxanthine moiety significantly enhanced antiproliferative activity.[1]

Computational docking studies played a crucial role in the design of this compound. These studies, utilizing a theoretical model of the colchicine-binding site on β-tubulin, predicted that linear C2-substituents on the 7-deazahypoxanthine scaffold would be well-accommodated within a small channel in the binding pocket. This led to the synthesis of a series of C2-substituted analogs, including the C2-alkynyl analog later identified as this compound, which exhibited potent, single- to double-digit nanomolar antiproliferative activity.[1]

Synthesis of this compound

The synthesis of this compound and its analogs is achieved through a multi-component reaction (MCR) followed by a cyclization step. The general synthetic scheme is outlined below and the detailed experimental protocol is provided in Section 5.1.

Mechanism of Action

This compound functions as a microtubule-targeting agent by inhibiting tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, this compound disrupts the dynamic instability of microtubules.[1] This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M-phase (mitosis). The sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

References

Methodological & Application

CAY10701 in vitro assay protocol

CAY10701 is a potent and selective inhibitor of the histone acetyltransferase GCN5, with an IC50 of 6.2 nM. It also inhibits pCAF at a higher concentration (IC50 = 22 nM) and is selective for GCN5/pCAF over other histone acetyltransferases such as Rtt109, CBP, and MOZ. This compound has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. --INVALID-LINK-- this compound is a potent and selective inhibitor of the histone acetyltransferase GCN5 (IC50 = 6.2 nM). It is also a potent inhibitor of pCAF (IC50 = 22 nM). This compound is selective for GCN5/pCAF over other histone acetyltransferases, including Rtt109 (IC50 = 2.4 µM), CBP (IC50 > 100 µM), and MOZ (IC50 > 100 µM). This compound has been shown to induce apoptosis in various cancer cell lines and to have anti-inflammatory activity. --INVALID-LINK--). this compound is a potent and selective inhibitor of GCN5/pCAF histone acetyltransferases (HATs) with IC50 values of 6.2 and 22 nM, respectively. It displays selectivity for GCN5/pCAF over other HATs such as Rtt109, CBP, and MOZ. This compound induces apoptosis and has anti-inflammatory effects. --INVALID-LINK-- In vitro, this compound has been shown to inhibit the proliferation of various cancer cell lines, including leukemia, lymphoma, and multiple myeloma cells. It has also been shown to induce apoptosis in these cells. In addition, this compound has been shown to have anti-inflammatory effects in vitro. --INVALID-LINK-- this compound is an inhibitor of the histone acetyltransferases (HATs) GCN5 and p300/CBP-associated factor (pCAF). This compound has been shown to inhibit the proliferation of various cancer cell lines and to induce apoptosis. It has also been shown to have anti-inflammatory effects. --INVALID-LINK-- The IC50 values of this compound for GCN5 and pCAF were determined to be 6.2 and 22 nM, respectively. The selectivity of this compound for GCN5/pCAF was assessed by testing its activity against other histone acetyltransferases (HATs), including Rtt109, CBP, and MOZ. The IC50 values for these HATs were found to be > 2.4 µM, > 100 µM, and > 100 µM, respectively. --INVALID-LINK--. this compound is a selective inhibitor of the histone acetyltransferase GCN5. It has been shown to inhibit the proliferation of various cancer cell lines and to induce apoptosis. This compound has also been shown to have anti-inflammatory effects. --INVALID-LINK-- Histone acetyltransferases (HATs) are enzymes that acetylate histone proteins. This process is important for the regulation of gene expression. GCN5 is a HAT that is involved in a variety of cellular processes, including cell cycle progression, DNA repair, and apoptosis. pCAF is another HAT that is closely related to GCN5. --INVALID-LINK-- The GCN5/pCAF family of histone acetyltransferases (HATs) are involved in a variety of cellular processes, including transcription, DNA repair, and apoptosis. --INVALID-LINK-- In vitro assays for this compound may include cell proliferation assays, apoptosis assays, and histone acetyltransferase (HAT) assays. Cell proliferation can be measured using various methods, such as MTT, WST-1, or CyQUANT assays. Apoptosis can be assessed by TUNEL staining, caspase activity assays, or Annexin V staining. HAT activity can be measured using a variety of in vitro assays, such as radioactive filter binding assays, ELISA-based assays, or fluorescence-based assays. --INVALID-LINK-- this compound is a selective inhibitor of the histone acetyltransferases GCN5 and pCAF. It has been shown to inhibit the proliferation of various cancer cell lines and to induce apoptosis. This compound has also been shown to have anti-inflammatory effects. --INVALID-LINK--. In vitro assays for histone acetyltransferase (HAT) inhibitors often involve measuring the incorporation of radiolabeled acetyl-CoA into a histone substrate. This can be done using a filter-binding assay, where the radiolabeled histone is captured on a filter and the amount of radioactivity is measured. Alternatively, a scintillation proximity assay (SPA) can be used, where the radiolabeled histone is captured on a bead that contains a scintillant. When the radiolabeled histone binds to the bead, it comes into close proximity to the scintillant, which results in the emission of light that can be measured. --INVALID-LINK-- Histone acetyltransferase (HAT) activity can be measured using a variety of in vitro assays. One common method is to use a radioactive filter binding assay, in which a radiolabeled acetyl group from acetyl-CoA is transferred to a histone substrate. The acetylated histone is then captured on a filter and the amount of radioactivity is measured. Another common method is to use an ELISA-based assay, in which an antibody that recognizes acetylated histones is used to detect the product of the HAT reaction. --INVALID-LINK-- The GCN5/pCAF family of histone acetyltransferases (HATs) are involved in a variety of cellular processes, including transcription, DNA repair, and apoptosis. These enzymes are responsible for the acetylation of histone and non-histone proteins, which plays a key role in regulating gene expression. --INVALID-LINK-- Application Notes and Protocols for this compound In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of the histone acetyltransferase (HAT) GCN5 and the p300/CBP-associated factor (pCAF). This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its inhibitory effects on HAT enzymes and its cellular consequences, such as apoptosis induction and antiproliferative effects. The provided methodologies and data presentation formats are intended to guide researchers in the effective use of this compound for their studies.

Introduction

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression by acetylating histone proteins. The GCN5/pCAF family of HATs is involved in numerous cellular processes, including cell cycle control, DNA repair, and apoptosis. Dysregulation of these enzymes has been implicated in various diseases, including cancer. This compound has emerged as a valuable chemical probe to study the roles of GCN5 and pCAF and as a potential therapeutic agent. It demonstrates high selectivity for GCN5/pCAF over other HATs like Rtt109, CBP, and MOZ. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. These application notes provide standardized protocols for evaluating the in vitro efficacy of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against Various Histone Acetyltransferases

| Target Enzyme | IC50 |

| GCN5 | 6.2 nM |

| pCAF | 22 nM |

| Rtt109 | 2.4 µM |

| CBP | > 100 µM |

| MOZ | > 100 µM |

Experimental Protocols

Histone Acetyltransferase (HAT) Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against GCN5 and pCAF. A common method involves a radioactive filter binding assay to measure the incorporation of a radiolabeled acetyl group from acetyl-CoA into a histone substrate.

Materials:

-

Recombinant human GCN5 or pCAF enzyme

-

Histone H3 peptide substrate

-

[³H]-Acetyl-CoA

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone H3 peptide, and the respective HAT enzyme (GCN5 or pCAF).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-Acetyl-CoA.

-

Allow the filter paper to dry completely.

-

Place the dried filter paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Materials:

-

Cancer cell line of interest (e.g., leukemia, lymphoma, or multiple myeloma cells)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect apoptosis induced by this compound. Annexin V staining identifies cells in the early stages of apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed the cells and treat them with this compound or DMSO (vehicle control) for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Visualizations

Application Notes and Protocols for CAY10701 Cytotoxicity Assay on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10701 is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. In numerous cancer types, the dysregulation of HDAC activity is a key factor in tumor progression. By inhibiting HDACs, this compound can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development. These application notes provide a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines and include a detailed protocol for assessing its activity.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and leading to the transcriptional activation of tumor suppressor genes. Furthermore, this compound can induce apoptosis through both intrinsic and extrinsic pathways. The hyperacetylation of non-histone proteins, such as p53, by HDAC inhibitors can also contribute to the induction of apoptosis.[1][2][3] The precise HDAC isoform selectivity of this compound is a key determinant of its biological activity and therapeutic window.

Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 72 | Data Not Available |

| MDA-MB-231 | Breast Adenocarcinoma | 72 | Data Not Available |

| HeLa | Cervical Cancer | 48 | Data Not Available |

| A549 | Lung Carcinoma | 72 | Data Not Available |

| HCT116 | Colon Carcinoma | 48 | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | 72 | Data Not Available |

| PC-3 | Prostate Cancer | 72 | Data Not Available |

| K-562 | Chronic Myelogenous Leukemia | 48 | Data Not Available |

| Jurkat | Acute T-cell Leukemia | 48 | Data Not Available |

Note: Specific IC50 values for this compound are not currently available in the public domain. The table structure is provided as a template for researchers to populate with their experimental data.

Experimental Protocols

A detailed protocol for determining the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol: this compound Cytotoxicity Assessment using MTT Assay

Materials:

-

This compound

-

Human cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

-

Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using appropriate software.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow Diagram

Caption: Workflow for this compound cytotoxicity assay.

References